molecular formula C6H7ClN2O2S B8781326 N-(2-chloropyridin-3-yl)methanesulfonamide CAS No. 158955-23-8

N-(2-chloropyridin-3-yl)methanesulfonamide

Cat. No.: B8781326
CAS No.: 158955-23-8
M. Wt: 206.65 g/mol
InChI Key: LWNKSGMYPMZZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloropyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

158955-23-8

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-5-3-2-4-8-6(5)7/h2-4,9H,1H3

InChI Key

LWNKSGMYPMZZRL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-pyridin-3-ylamine (1.00 g, 7.75 mmol) in dichloromethane (20 mL) at 23° C. was treated with methane sulfonyl chloride (2.23 g, 19.4 mmol) and triethylamine (1.96 g, 19.4 mmol). After stirring for 48 hours, the reaction mixture was diluted with water, the layers were separated, and the aqueous phase was extracted with dichloromethane (2×). The organic layers were combined, dried over MgSO4, filtered, and the filtrate concentrated under reduced pressure. The residue was chromatographed on flash silica gel (20% ethyl acetate:hexanes), concentrated under reduced pressure, and added to a 10% aqueous sodium hydroxide solution (32 mL). The solution was stirred vigorously for about 0.5 hours until homogeneous. The solution was then neutralized to pH˜7 with 2N HCl, saturated with Na2SO4, and extracted with ethyl acetate (3×). The combined extracts were dried over Na2SO4, filtered, and the filtrate concentrated under reduced pressure to afford 1.5 g (93% yield) of the title compound. References: Tetrahedron Letters 38, 26, 4667-4670, 1997; Eur. J. Org. Chem. 2000, 1263-1270. 1H NMR (300 MHz, DMSO-d6) δ 3.12 (s, 3H), 7.46 (dd, J=4.5, 8.4 Hz, 1H), 7.89 (dd, J=1.5, 8.4 Hz, 1H), 8.27 (dd, J=1.5, 4.5 Hz, 1H), 9.72 (bs, 1H); MS (ESI) m/e 205 (M)−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.